2,5-dimethyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)furan-3-carboxamide
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Description
2,5-dimethyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)furan-3-carboxamide is a useful research compound. Its molecular formula is C16H19N3O4S and its molecular weight is 349.41. The purity is usually 95%.
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Biological Activity
2,5-Dimethyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)furan-3-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on existing research findings.
Chemical Structure and Properties
The compound's molecular formula is C15H18N4O3S2 with a molecular weight of 366.5 g/mol. The structural components suggest potential interactions with biological targets due to the presence of the thiadiazole and furan moieties.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities including:
- Antiviral Activity : Some derivatives have shown significant antiviral properties against various viruses. For instance, thiazole derivatives demonstrated notable activity against Hepatitis B Virus (HBV) and Junin virus (JUNV) in cell lines .
- Cytotoxicity : The compound's structural analogs have been evaluated for cytotoxic effects against cancer cell lines. For example, certain thiazepan derivatives exhibited IC50 values as low as 0.07 mM against MDA-MB-231 breast cancer cells .
Antiviral Activity
A study focusing on heterocyclic compounds highlighted that certain derivatives with a similar scaffold showed promising antiviral activity. For example:
- Compound 4a displayed good antiviral activity against HBV with high selectivity in HepG2.2.15 cells .
Cytotoxicity Studies
Cytotoxicity assessments have been conducted using the MTT assay on various cancer cell lines:
- IC50 Values : Specific thiazole-containing compounds demonstrated IC50 values indicating strong cytotoxic effects. Notably:
Data Summary
Activity Type | Compound | Cell Line/Target | IC50/CC50 Values | Reference |
---|---|---|---|---|
Antiviral | Compound 4a | HepG2.2.15 | N/A | |
Cytotoxicity | Compound 13a | MDA-MB-231 | 0.07 mM | |
Cytotoxicity | Compounds 11c/d | HSV-1/CV-B4 | CC50 ~17 μg/100 μl |
Case Study 1: Antiviral Efficacy
In a comparative study of thiazole derivatives against viral infections, it was found that modifications in substituents led to varying degrees of antiviral efficacy. The most effective compounds maintained lower cytotoxicity compared to standard antiviral agents like ribavirin.
Case Study 2: Cancer Cell Line Sensitivity
A series of synthesized compounds were tested for their effect on MDA-MB-231 breast cancer cells. The results indicated that specific structural modifications could enhance cytotoxicity significantly while reducing side effects on normal cells.
Properties
IUPAC Name |
2,5-dimethyl-N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-9-6-14-15(19(5)24(21,22)18(14)4)8-13(9)17-16(20)12-7-10(2)23-11(12)3/h6-8H,1-5H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJQQBHMLHINOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)C3=C(OC(=C3)C)C)N(S(=O)(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.